2-(1-Benzylpiperidin-2-YL)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLCFWIJWNDRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Nomenclature Within Piperidine Alkaloids and Derivatives
2-(1-Benzylpiperidin-2-yl)acetaldehyde is systematically classified as a derivative of piperidine (B6355638), a saturated six-membered heterocycle containing one nitrogen atom. wikipedia.org The piperidine ring is a common motif in a vast array of natural products known as piperidine alkaloids, which are found in various plant families and often exhibit significant biological activities. alfa-chemistry.comwikipedia.org Famous examples of piperidine alkaloids include piperine, the compound responsible for the pungency of black pepper, and coniine, the toxic component of poison hemlock. wikipedia.orgnih.govnih.gov
The nomenclature "this compound" precisely describes its structure:
Piperidine: The core heterocyclic ring.
1-Benzyl: A benzyl (B1604629) group (a phenylmethyl group) is attached to the nitrogen atom (position 1) of the piperidine ring.
2-YL: The substitution of the acetaldehyde (B116499) group occurs at position 2 of the piperidine ring.
acetaldehyde: A two-carbon aldehyde functional group (-CH₂CHO) is attached to the piperidine ring.
While many naturally occurring piperidine alkaloids are derived from the amino acid lysine (B10760008), synthetic derivatives like this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents. alfa-chemistry.com
Strategic Importance of N Benzylpiperidine Scaffolds in Advanced Chemical Synthesis
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry and advanced chemical synthesis. ajchem-a.com This structural motif is present in numerous approved drugs and clinical candidates, highlighting its importance in the development of new pharmaceuticals. nih.gov The benzyl (B1604629) group is often introduced to fine-tune the physicochemical and pharmacological properties of a molecule. nih.gov
The strategic importance of the N-benzylpiperidine scaffold can be attributed to several factors:
Modulation of Biological Activity: The N-benzyl group can engage in crucial interactions with biological targets, such as cation-π interactions with proteins, which can enhance binding affinity and efficacy. nih.gov
Improved Pharmacokinetic Properties: The lipophilicity introduced by the benzyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Versatility: The N-benzylpiperidine core serves as a versatile platform for further functionalization, allowing chemists to synthesize a diverse library of compounds for biological screening. unisi.it For instance, derivatives of N-benzylpiperidine have been explored as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. nih.govresearchgate.net
The synthesis of N-benzylpiperidine derivatives often involves the reaction of piperidine (B6355638) or a substituted piperidine with a benzyl halide or through reductive amination of a piperidone with benzaldehyde (B42025). unisi.it
Overview of Aldehyde Functional Group Reactivity in Complex Heterocyclic Systems
Strategies for the Construction of the N-Benzylpiperidine Ring System
The formation of the N-benzylpiperidine core is a critical phase in the synthesis of the target molecule. This can be achieved through various methods, including the direct N-benzylation of a pre-existing piperidine ring or the construction of the piperidine ring itself with the benzyl (B1604629) group already incorporated or introduced at a later stage.
Alkylation and Reductive Amination Approaches to N-Benzylation
A common and straightforward method for the synthesis of N-benzylpiperidines is the direct N-alkylation of a piperidine derivative with a benzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or DMF. organic-chemistry.org
Alternatively, reductive amination offers a versatile route to N-benzylpiperidines. google.com This one-pot reaction involves the condensation of a piperidine derivative with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-benzylpiperidine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. google.com
| Method | Reactants | Typical Reagents & Conditions | Advantages |
| N-Alkylation | Piperidine derivative, Benzyl halide (e.g., benzyl bromide or chloride) | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Simple procedure, readily available starting materials. |
| Reductive Amination | Piperidine derivative, Benzaldehyde | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., CH2Cl2, DCE) | One-pot reaction, avoids over-alkylation, mild conditions. google.com |
Cyclization Reactions for Piperidine Ring Formation
The piperidine ring itself can be constructed through various cyclization strategies. One effective method involves the iridium-catalyzed N-heterocyclization of primary amines with diols. For instance, the reaction of benzylamine (B48309) with 1,5-pentanediol (B104693) in the presence of a catalyst like [Cp*IrCl2]2 and a base such as sodium bicarbonate can yield N-benzylpiperidine. orgsyn.org This method is advantageous due to its atom economy, with water being the only byproduct. orgsyn.org
Another approach is the palladium-catalyzed cyclization of amino allylic alcohols, which can provide substituted piperidines with high stereoselectivity. researchgate.net Furthermore, biocatalytic methods employing transaminases for the cyclization of ω-chloroketones offer an enantioselective route to 2-substituted piperidines. nih.gov
Precursor Sourcing and Availability for Piperidine Core Synthesis
The availability of suitable starting materials is a crucial aspect of any synthetic strategy. For the synthesis of this compound, precursors with a substituent at the 2-position of the piperidine ring are required. Several key precursors are commercially available, facilitating the synthesis.
| Precursor | Commercial Availability | Potential Application |
| 2-(Hydroxymethyl)piperidine | Readily available from various chemical suppliers. sigmaaldrich.comchemicalbook.com | Can be N-benzylated and then oxidized to the corresponding aldehyde. |
| 2-(Chloromethyl)piperidine hydrochloride | Available from several suppliers. keyorganics.netalchempharmtech.combldpharm.comchemscene.comaldlab.com | Can be used for N-benzylation followed by chain extension. |
| 2-Cyanopiperidine | - | Can be N-benzylated and then reduced to the aldehyde. |
| 2-Piperidinecarboxylic acid | Commercially available. | Can be N-benzylated and the carboxylic acid can be reduced to the alcohol and then oxidized to the aldehyde. |
Introduction of the Acetaldehyde (B116499) Moiety at the C-2 Position of the Piperidine Ring
With the N-benzylpiperidine core in hand, the next critical step is the introduction of the acetaldehyde group at the C-2 position. This two-carbon side chain can be elaborated through various carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions for Acetaldehyde Side Chain Elaboration
A key intermediate for the introduction of the acetaldehyde side chain is N-benzylpiperidine-2-carbaldehyde. This aldehyde can be prepared from commercially available 2-(hydroxymethyl)piperidine by N-benzylation followed by oxidation. Mild oxidation methods like the Swern oxidation or the use of Dess-Martin periodinane (DMP) are suitable for this transformation, as they are known to efficiently oxidize primary alcohols to aldehydes with minimal side reactions. organic-chemistry.orgwikipedia.orgjk-sci.comcommonorganicchemistry.comchemistrysteps.comwikipedia.orgmissouri.eduyoutube.comalfa-chemistry.com
A well-established method for the one-carbon homologation of an aldehyde to a longer-chain aldehyde involves the Wittig reaction. guidechem.comwikipedia.orgmcmaster.ca Specifically, the reaction of N-benzylpiperidine-2-carbaldehyde with (methoxymethyl)triphenylphosphonium (B8745145) chloride would yield a methoxy (B1213986) vinyl ether. This intermediate can then be hydrolyzed under acidic conditions to afford the desired this compound. guidechem.com The required Wittig reagent, (methoxymethyl)triphenylphosphonium chloride, can be prepared by the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether. guidechem.comsigmaaldrich.com
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative olefination strategy. wikipedia.org In this case, N-benzylpiperidine-2-carbaldehyde would be reacted with a phosphonate (B1237965) ester, such as diethyl (methoxymethyl)phosphonate, in the presence of a base to form the corresponding enol ether. Subsequent hydrolysis would yield the target acetaldehyde. Phosphonate esters for the HWE reaction are typically prepared via the Michaelis-Arbuzov reaction of a trialkyl phosphite (B83602) with an appropriate halide. researchgate.nettandfonline.com
An alternative to the one-carbon homologation is a two-carbon extension. For instance, a Wittig reaction of N-benzylpiperidine-2-carbaldehyde with a phosphonium (B103445) ylide derived from a haloethane would generate a vinyl halide. This could then be subjected to a sequence of reactions to install the aldehyde functionality. However, the one-carbon homologation using a methoxymethyl ylide is generally more direct.
Following the olefination to form an alkene (e.g., 2-vinyl-N-benzylpiperidine), a hydroboration-oxidation sequence could be employed. nih.gov This would result in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the double bond, yielding 2-(1-benzylpiperidin-2-yl)ethanol (B55017). Subsequent oxidation of this primary alcohol using methods like Swern or Dess-Martin oxidation would then produce the final product, this compound. wikipedia.orgalfa-chemistry.com
| Reaction | Key Intermediate | Reagents | Product of Step 1 | Subsequent Steps |
| Wittig Reaction | N-Benzylpiperidine-2-carbaldehyde | (Methoxymethyl)triphenylphosphonium chloride, Base (e.g., n-BuLi) | 1-Benzyl-2-(2-methoxyvinyl)piperidine | Acidic hydrolysis to the acetaldehyde. guidechem.com |
| Horner-Wadsworth-Emmons Reaction | N-Benzylpiperidine-2-carbaldehyde | Diethyl (methoxymethyl)phosphonate, Base (e.g., NaH) | 1-Benzyl-2-(2-methoxyvinyl)piperidine | Acidic hydrolysis to the acetaldehyde. wikipedia.org |
| Hydroboration-Oxidation of Alkene | 2-Vinyl-N-benzylpiperidine | 1. BH3-THF 2. H2O2, NaOH | 2-(1-Benzylpiperidin-2-yl)ethanol | Oxidation (e.g., Swern, DMP) to the acetaldehyde. nih.gov |
Selective Oxidation and Reduction Pathways to Form the Aldehyde Functionality
The final step in many synthetic routes toward this compound is the careful formation of the aldehyde functional group itself. This can be accomplished either by oxidizing a primary alcohol or by partially reducing a carboxylic acid derivative.
The oxidation of the primary alcohol, 2-(1-benzylpiperidin-2-yl)ethanol, to the corresponding aldehyde is a critical transformation. Several reagents can achieve this selectively without over-oxidizing the product to a carboxylic acid. organic-chemistry.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (around -78 °C), followed by the addition of a hindered base like triethylamine (Et₃N). wikipedia.orgnumberanalytics.com The Swern oxidation is known for its exceptionally mild conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.orgalfa-chemistry.com The main drawbacks are the need for cryogenic temperatures and the production of the foul-smelling byproduct, dimethyl sulfide. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is typically run at room temperature in chlorinated solvents like dichloromethane (B109758) (DCM) and is known for its high efficiency, neutral pH conditions, and simple workup. commonorganicchemistry.com DMP is particularly useful for sensitive and complex molecules.
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that selectively oxidizes primary alcohols to aldehydes. masterorganicchemistry.comwikipedia.org The reaction is usually performed in dichloromethane (DCM) at room temperature. organic-chemistry.org Unlike stronger chromium oxidants, PCC generally does not lead to over-oxidation to the carboxylic acid in anhydrous conditions. youtube.com However, concerns over chromium toxicity have led to a decline in its use in favor of methods like Swern or DMP oxidations. youtube.com
Table 2: Comparison of Selective Oxidation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern | DMSO, (COCl)₂, Et₃N | DCM, -78 °C | Very mild, high yield, avoids toxic metals. organic-chemistry.orgalfa-chemistry.com | Requires low temp, produces foul odor (DMS). wikipedia.org |
| Dess-Martin | DMP | DCM, Room Temp | Neutral conditions, high selectivity, easy workup. wikipedia.org | Reagent is expensive and potentially explosive. commonorganicchemistry.com |
| PCC | [C₅H₅NH][CrO₃Cl] | DCM, Room Temp | Readily available, selective for aldehyde formation. wikipedia.orgorganic-chemistry.org | Toxic chromium byproduct, can be acidic. organic-chemistry.org |
An alternative to alcohol oxidation is the partial reduction of a carboxylic acid derivative that already contains the complete carbon skeleton. As discussed in section 2.2.1.2, the reduction of nitriles with DIBAL-H is a prime example. chemistrysteps.com
Similarly, esters can be reduced to aldehydes using DIBAL-H under carefully controlled, low-temperature conditions. youtube.commasterorganicchemistry.com For instance, a precursor like methyl 2-(1-benzylpiperidin-2-yl)acetate could be reduced to this compound. The mechanism is analogous to nitrile reduction, where the bulky DIBAL-H reagent coordinates to the ester's carbonyl oxygen, delivers a single hydride, and forms a stable tetrahedral intermediate at -78 °C, which is then hydrolyzed to the aldehyde during workup. chemistrysteps.com
Another specialized reagent for this type of transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). This sterically hindered and less reactive version of lithium aluminum hydride (LiAlH₄) can selectively reduce highly reactive carboxylic acid derivatives, such as acid chlorides, to aldehydes without further reduction to the alcohol. libretexts.orgmsu.edu
Chemo-, Regio-, and Stereoselectivity Considerations in Acetaldehyde Moiety Formation
Achieving the desired product, this compound, requires precise control over selectivity at several levels. mdpi.comnih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the oxidation of 2-(1-benzylpiperidin-2-yl)ethanol, the chosen oxidant must selectively target the primary alcohol without affecting the tertiary amine or the benzyl group's aromatic ring. Mild reagents like DMP and conditions like the Swern oxidation are highly chemoselective. organic-chemistry.orgwikipedia.org Similarly, during the reduction of a nitrile or ester precursor, the reagent must not reduce the benzyl C-N bond or other potential functional groups. The low-temperature DIBAL-H protocol is generally very chemoselective. adichemistry.com
Regioselectivity: This concerns the position of the chemical change. In the context of this molecule, regioselectivity is primarily established by the synthesis of the precursor. For example, the starting material must already possess the two-carbon side chain at the C2 position of the piperidine ring to ensure the final aldehyde is formed at the correct location.
Stereoselectivity: The C2 carbon of the piperidine ring in this compound is a stereocenter. If the synthesis begins with a racemic mixture of a piperidine precursor, the final product will also be a racemic mixture of (R)- and (S)-enantiomers. The formation of a single enantiomer requires specific asymmetric strategies, as detailed in the following section.
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The synthesis of an enantiomerically pure form of this compound is essential for applications where stereochemistry is critical, such as in pharmaceutical development. This requires an asymmetric synthesis approach.
A highly effective strategy is to begin the synthesis with an enantiomerically pure starting material. For example, (R)- or (S)-pipecolic acid (piperidine-2-carboxylic acid) are commercially available chiral building blocks. The synthesis could proceed as follows:
N-Benzylation: The secondary amine of the chiral pipecolic acid is protected with a benzyl group.
Reduction of Carboxylic Acid: The carboxylic acid group is reduced to the primary alcohol, 2-(1-benzylpiperidin-2-yl)methanol, using a reagent like borane (B79455) (BH₃) or LiAlH₄. msu.edu This step preserves the stereochemistry at the C2 position.
Homologation: The resulting chiral alcohol can be converted to a leaving group (e.g., a tosylate or bromide) and reacted with a cyanide salt (e.g., NaCN) in an Sₙ2 reaction to form the chiral nitrile, 2-(1-benzylpiperidin-2-yl)acetonitrile. This step inverts the stereocenter.
Final Reduction: The chiral nitrile is then reduced to the target aldehyde using DIBAL-H, as described previously, which does not affect the existing stereocenter.
Alternatively, modern asymmetric methods can establish the stereocenter during the synthesis. One such method is the asymmetric deprotonation of an N-protected piperidine. For example, N-Boc-piperidine can be deprotonated at the C2 position using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine. uark.edu The resulting chiral organolithium species can then react with a suitable two-carbon electrophile. Subsequent deprotection and N-benzylation would lead to the enantiomerically enriched product.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Structure/Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₄H₁₉NO | Target Molecule |
| Diisobutylaluminium hydride (DIBAL-H) | (i-Bu)₂AlH | Reducing Agent |
| 2-(1-Benzylpiperidin-2-yl)acetonitrile | C₁₄H₁₈N₂ | Precursor |
| Grignard Reagent (Methylmagnesium bromide) | CH₃MgBr | Nucleophile |
| Organolithium Reagent (Methyllithium) | CH₃Li | Nucleophile |
| 1-Benzylpiperidine-2-carbaldehyde | C₁₃H₁₇NO | Precursor |
| 2-(1-Benzylpiperidin-2-yl)ethanol | C₁₄H₂₁NO | Precursor |
| Swern Oxidation Reagents | DMSO, (COCl)₂, Et₃N | Oxidizing System |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | Oxidizing Agent |
| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | Oxidizing Agent |
| Methyl 2-(1-benzylpiperidin-2-yl)acetate | C₁₅H₂₁NO₂ | Precursor |
| Lithium tri-tert-butoxyaluminum hydride | LiAl(Ot-Bu)₃H | Reducing Agent |
| (R/S)-Pipecolic Acid | C₆H₁₁NO₂ | Chiral Starting Material |
| sec-Butyllithium (s-BuLi) | C₄H₉Li | Strong Base |
| (-)-Sparteine | C₁₅H₂₆N₂ | Chiral Ligand |
| N-Boc-piperidine | C₁₀H₁₉NO₂ | Protected Precursor |
| Ethylene oxide | C₂H₄O | Electrophile |
| Borane | BH₃ | Reducing Agent |
| Lithium aluminum hydride | LiAlH₄ | Reducing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |
| Triethylamine | (C₂H₅)₃N | Base |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Reagent/Solvent |
| Oxalyl chloride | (COCl)₂ | Reagent |
Chiral Auxiliary-Based Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral this compound, a chiral auxiliary can be employed to control the formation of the stereocenter at the C2 position of the piperidine ring.
One of the most effective classes of chiral auxiliaries for the synthesis of substituted nitrogen heterocycles are those derived from amino acids, such as the Evans oxazolidinones or Oppolzer's camphorsultam. A general approach involves the acylation of the chiral auxiliary with a precursor to the piperidine ring, followed by a diastereoselective reaction to introduce the two-carbon side chain.
A plausible synthetic sequence could commence with a suitable δ-amino acid precursor which, upon cyclization and attachment of a chiral auxiliary, can undergo diastereoselective alkylation. For instance, a protected glutamic acid derivative can be elaborated into a δ-amino-γ-keto ester. Cyclization and subsequent N-benzylation would provide a racemic 2-substituted piperidine precursor. Resolution or a chiral auxiliary-mediated cyclization could then be employed.
Alternatively, a more direct chiral auxiliary approach involves the use of a chiral amine, such as (S)-1-phenylethylamine, which can act as both a source of chirality and the nitrogen atom for the heterocyclic ring. rsc.org Condensation of this chiral amine with a suitable diketo-ester, followed by cyclization and diastereoselective reduction, can lead to a chiral piperidine derivative. The subsequent introduction of the acetaldehyde moiety or its precursor would then be directed by the existing stereocenter.
Table 1: Examples of Chiral Auxiliaries in the Synthesis of Substituted Piperidines
| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Alkylation | >95:5 | General Knowledge |
| (1S)-(-)-Camphorsultam | Diastereoselective Michael Addition | >98:2 | General Knowledge |
| (S)-1-Phenylethylamine | Diastereoselective Cyclization | 85:15 to >95:5 | rsc.org |
The data in this table is representative of the selectivities often achieved in the synthesis of substituted heterocycles using these auxiliaries and may not reflect the exact values for the synthesis of the target compound.
Asymmetric Catalysis in Carbon-Carbon Bond Formation and Stereocenter Induction
Asymmetric catalysis offers a more atom-economical and elegant approach to enantiomerically enriched compounds, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Various catalytic strategies can be envisioned for the synthesis of this compound.
A highly effective modern approach involves the use of transaminases in a biocatalytic cascade. acs.org Commercially available ω-chloroketones can serve as starting materials. A transaminase can asymmetrically aminate the ketone to produce a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield a chiral 2-substituted piperidine. acs.org By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the final product can be accessed with high enantiomeric excess. For the synthesis of the target compound, a suitable ω-chloro-β'-keto-ether could be envisioned as a substrate, which after the transaminase-triggered cyclization and N-benzylation, would lead to a precursor of 2-(1-benzylpiperidin-2-yl)ethanol.
Another powerful strategy is the asymmetric hydrogenation of a corresponding 2-substituted pyridine. While this directly furnishes the piperidine core, subsequent C-C bond formation at the 2-position would be required. A more convergent approach would involve a catalytic asymmetric reaction that forms the piperidine ring and installs the side chain concurrently. For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between an alkene, an alkyne, and an isocyanate can provide highly substituted piperidine scaffolds with excellent enantioselectivity.
Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has emerged as a robust method for the synthesis of chiral 2,3-disubstituted piperidines. nih.gov This method allows for the formation of two consecutive chiral centers with high diastereo- and enantioselectivity. nih.gov This could be adapted to form a piperidine with a boronic ester at the 2-position, which can then be further functionalized.
A plausible catalytic route to the precursor alcohol, 2-(1-benzylpiperidin-2-yl)ethanol, involves the stereocontrolled allylation of an N-protected 2-formylpiperidine. researchgate.net This can be achieved using Brown's asymmetric allylation conditions, followed by hydroboration-oxidation of the resulting homoallylic alcohol to yield the desired 2-ethanol side chain. The initial chiral aldehyde can be obtained through resolution or asymmetric synthesis.
Table 2: Asymmetric Catalytic Approaches to Chiral Piperidines
| Catalytic System | Reaction Type | Typical Enantioselectivity (ee) | Reference |
| Transaminase (R- or S-selective) | Reductive Amination/Cyclization | >95% | acs.org |
| Rh(I) / Chiral Ligand | [2+2+2] Cycloaddition | up to 99% | General Knowledge |
| Cu(I) / Chiral Ligand | Asymmetric Aminoboration | up to 96% | nih.gov |
| Chiral Borane Reagent | Asymmetric Allylation | >90% | researchgate.net |
The data in this table is representative of the selectivities often achieved with these catalytic systems for similar substrates and may not reflect the exact values for the synthesis of the target compound.
Diastereoselective Synthesis and Separation Techniques
Diastereoselective synthesis relies on the influence of one or more existing stereocenters in a molecule to control the formation of a new stereocenter. This strategy is particularly useful when starting from enantiomerically pure building blocks derived from the chiral pool, such as amino acids or carbohydrates.
Lysine (B10760008), with its primary amine and carboxylic acid functionalities, is an excellent starting material for the synthesis of 2-substituted piperidines. Through a series of protection, activation, and cyclization steps, the piperidine ring can be formed. The existing stereocenter from the natural amino acid can then direct the diastereoselective introduction of the acetaldehyde side chain or its precursor. For instance, the carboxylic acid functionality of a protected lysine derivative could be reduced to an alcohol and then oxidized to an aldehyde, which can then undergo a Wittig-type reaction to introduce a two-carbon unit. Subsequent N-benzylation and deprotection steps would lead to the target compound.
Another diastereoselective approach involves the alkylation of a chiral, non-racemic N-benzyl-2-lithiated piperidine. The stereoselectivity of the alkylation would be influenced by the conformation of the lithiated intermediate and the nature of the electrophile. Using a protected acetaldehyde equivalent, such as 2-(bromomethyl)-1,3-dioxolane, as the electrophile would install the desired side chain.
Finally, if a diastereomeric mixture is obtained at any stage of the synthesis, separation can be achieved through standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), taking advantage of the different physical properties of the diastereomers. In some cases, fractional crystallization can also be an effective method for separating diastereomeric salts.
The final step in the proposed synthetic route, the oxidation of 2-(1-benzylpiperidin-2-yl)ethanol to the corresponding acetaldehyde, must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation are all suitable methods for this transformation.
Table 3: Summary of Key Synthetic Transformations
| Transformation | Reagents and Conditions | Stereochemical Control | Notes |
| Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinone, n-BuLi, Electrophile | High Diastereoselectivity | Auxiliary is cleaved post-reaction. |
| Asymmetric Transaminase Reaction | ω-Chloroketone, Transaminase, Amine Donor | High Enantioselectivity | Provides access to both enantiomers. |
| Diastereoselective Reduction | Chiral Hydride Reagent (e.g., from CBS catalyst) | High Diastereoselectivity | Reduction of a ketone precursor. |
| Mild Oxidation of Alcohol | Swern, DMP, or Parikh-Doering Oxidation | None (Preserves existing stereocenter) | Converts the precursor alcohol to the target aldehyde. |
Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This inherent electrophilicity is the basis for a variety of addition, condensation, oxidation, and reduction reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield the final addition product. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.comlibretexts.org
Formation of Alcohols: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that react with the aldehyde to form secondary alcohols after an acidic workup. For instance, reaction with methylmagnesium bromide would yield 1-(1-benzylpiperidin-2-yl)propan-2-ol.
Formation of Cyanohydrins (Nitriles): The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Formation of Imines and Enamines (with Amines): Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions are crucial in various biological and synthetic pathways.
| Nucleophile | Reagent Example | Product Type | Illustrative Product Name |
| Carbon | Methylmagnesium Bromide | Secondary Alcohol | 1-(1-benzylpiperidin-2-yl)propan-2-ol |
| Cyanide | Sodium Cyanide | Cyanohydrin | 3-(1-benzylpiperidin-2-yl)-2-hydroxypropanenitrile |
| Primary Amine | Methylamine | Imine | N-methyl-1-(1-benzylpiperidin-2-yl)ethan-1-imine |
This table provides illustrative examples of expected products based on general aldehyde reactivity.
The presence of enolizable protons on the α-carbon (the carbon adjacent to the aldehyde group) allows this compound to participate in various condensation reactions, which are vital for forming carbon-carbon bonds. coleparmer.com
Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with itself or another enolizable carbonyl compound. coleparmer.com This involves the formation of an enolate which then acts as a nucleophile, attacking another aldehyde molecule to form a β-hydroxy aldehyde (an aldol). coleparmer.com Subsequent dehydration can lead to an α,β-unsaturated aldehyde.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base. The product is typically an α,β-unsaturated dicarbonyl or related compound.
Mannich Reaction: While the Mannich reaction typically involves an aldehyde, a primary or secondary amine, and another carbonyl compound with an active hydrogen, the aldehyde group of this compound could potentially react with formaldehyde (B43269) and a secondary amine to form a Mannich base.
Aldehydes are readily oxidized to their corresponding carboxylic acids. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium dichromate (K₂Cr₂O₇) in acidic solution or potassium permanganate (B83412) (KMnO₄) are effective. libretexts.org Milder, more selective methods have also been developed, including the use of Oxone, or N-heterocyclic carbene (NHC) organocatalysts under aerobic conditions. organic-chemistry.org The oxidation of this compound would yield 2-(1-benzylpiperidin-2-yl)acetic acid.
| Oxidizing Agent | Conditions | Product |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute Sulfuric Acid, Heat | 2-(1-benzylpiperidin-2-yl)acetic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild, Aqueous | 2-(1-benzylpiperidin-2-yl)acetic acid |
| N-Hydroxyphthalimide (NHPI) | Oxygen (aerobic) | 2-(1-benzylpiperidin-2-yl)acetic acid |
This table shows common reagents for the oxidation of aldehydes to carboxylic acids. libretexts.orgorganic-chemistry.org
The aldehyde functional group is easily reduced to a primary alcohol. This can be accomplished through several methods:
Hydride Reductants: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and efficient reagents for this reduction. NaBH₄ is a milder reagent, often preferred for its selectivity, while LiAlH₄ is more powerful.
Catalytic Hydrogenation: The aldehyde can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
The product of this reduction is 2-(1-benzylpiperidin-2-yl)ethanol.
Transformations Involving the Piperidine Nitrogen Atom
The nitrogen atom in the 1-benzylpiperidine (B1218667) moiety is a tertiary amine. Its lone pair of electrons makes it nucleophilic and basic, although its reactivity is distinct from that of primary or secondary amines.
N-Alkylation: As a tertiary amine, the piperidine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to undergo N-alkylation. This reaction proceeds via an S_N2 mechanism, where the nitrogen atom acts as the nucleophile. The product is a quaternary ammonium (B1175870) salt, which carries a positive charge on the nitrogen atom. For example, reaction with methyl iodide would form 1-benzyl-2-(2-oxoethyl)-1-methylpiperidin-1-ium iodide.
N-Acylation: Direct N-acylation of tertiary amines is generally not feasible as they lack the necessary proton to be removed after the initial nucleophilic attack on the acylating agent (like an acid chloride or anhydride). However, transformations involving the N-benzyl group are possible. For instance, catalytic hydrogenolysis can cleave the N-benzyl bond, yielding the secondary amine, which can then be readily acylated.
Quaternization Reactions and Their Impact on Structure and Reactivity
Quaternization of the piperidine nitrogen in this compound introduces a permanent positive charge, significantly altering the molecule's electronic and steric properties. This transformation is typically achieved by reacting the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
The introduction of a quaternary ammonium salt has a profound impact on the reactivity of the adjacent acetaldehyde moiety. The positively charged nitrogen can exert a strong electron-withdrawing inductive effect, potentially increasing the electrophilicity of the aldehyde carbonyl carbon. This can make the aldehyde more susceptible to nucleophilic attack. Furthermore, the steric bulk around the nitrogen is increased, which can influence the approach of reagents to the rest of the molecule.
| Alkylating Agent | Resulting Quaternary Salt | Impact on Aldehyde Reactivity |
| Methyl Iodide (CH3I) | N-benzyl-N-methyl-2-(formylmethyl)piperidin-1-ium iodide | Enhanced electrophilicity of the carbonyl carbon |
| Ethyl Bromide (CH3CH2Br) | N-benzyl-N-ethyl-2-(formylmethyl)piperidin-1-ium bromide | Increased steric hindrance influencing nucleophilic approach |
Ring-Opening and Ring-Contraction/Expansion Possibilities
The piperidine ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often influenced by the substituents. For this compound, the presence of the benzyl group on the nitrogen and the acetaldehyde side chain at the C2 position introduces unique possibilities.
Ring-opening reactions could be initiated by Hofmann elimination, a process that requires a quaternary ammonium salt. Following quaternization (e.g., with methyl iodide) and treatment with a strong base like silver oxide, a β-elimination reaction can occur. In this case, the acetaldehyde side chain's α-protons are acidic, but the geometry required for a concerted E2 elimination leading to ring opening might be complex. A more plausible pathway could involve intramolecular reactions, though such specific transformations for this molecule are not widely documented in general literature and would be a subject for dedicated research.
Ring-contraction or expansion reactions are less common for simple piperidine rings but can be envisioned through multi-step synthetic sequences. For instance, a Wolff rearrangement of a diazoketone derived from the acetaldehyde function could theoretically lead to a ring-contracted cyclopentyl derivative. Conversely, a Tiffeneau-Demjanov rearrangement could potentially lead to a ring-expanded azepane system. However, these are hypothetical pathways and would require specific and often harsh reaction conditions.
Stereochemical Outcomes of Reactions and Stereocontrol Strategies
The stereochemistry of this compound is a critical aspect of its chemical behavior, with the chiral center at the C2 position of the piperidine ring playing a pivotal role.
Influence of Piperidine Ring Conformation on Reactivity
The piperidine ring exists in a dynamic equilibrium of chair conformations. For this compound, the two primary chair conformations would involve the C2-substituent being either in an axial or an equatorial position. The large benzyl group on the nitrogen atom will preferentially occupy an equatorial position to minimize steric strain. This, in turn, influences the conformational preference of the C2-substituent.
The equatorial conformer is generally more stable, placing the acetaldehyde side chain away from the bulk of the ring. This conformation allows for less hindered access to the aldehyde group for incoming reagents. In contrast, the axial conformer would position the side chain in a more sterically crowded environment, potentially hindering its reactivity or leading to different stereochemical outcomes. The specific reaction conditions, including the solvent and the nature of the reagents, can influence the conformational equilibrium and thus the reaction pathway.
Diastereoselectivity and Enantioselectivity in Subsequent Transformations
The existing stereocenter at C2 provides a basis for diastereoselective control in subsequent reactions. For example, the reduction of the aldehyde to an alcohol can lead to the formation of a new stereocenter, resulting in two possible diastereomers. The stereochemical outcome of such a reaction is often governed by Felkin-Anh or Cram's rule models, where the nucleophile preferentially attacks the carbonyl group from the less hindered face. The conformation of the piperidine ring and the steric bulk of the N-benzyl group will be key factors in determining the facial selectivity of this attack.
Achieving high enantioselectivity in reactions of racemic this compound would require the use of chiral catalysts or reagents. For instance, a chiral reducing agent could selectively reduce one enantiomer over the other in a kinetic resolution process. Alternatively, diastereoselective reactions with a chiral auxiliary followed by separation of the diastereomers and subsequent removal of the auxiliary is a classic strategy to obtain enantiomerically pure products.
| Reaction Type | Potential Stereochemical Outcome | Controlling Factors |
| Aldehyde Reduction | Formation of two diastereomeric alcohols | Piperidine ring conformation, steric hindrance from N-benzyl group, nature of reducing agent |
| Aldol Addition | Creation of a new stereocenter, leading to diastereomers | Geometry of the enolate, presence of chelating metals, reaction temperature |
Role As a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Alkaloid-Inspired Molecular Scaffolds
The structural motif of the piperidine (B6355638) ring is a common feature in a vast number of alkaloids, a class of naturally occurring chemical compounds that often exhibit significant biological activity. The synthesis of molecules that mimic these natural products, known as alkaloid-inspired scaffolds, is a key area of research in medicinal chemistry. nih.gov 2-(1-benzylpiperidin-2-yl)acetaldehyde serves as a crucial starting material in this endeavor.
The aldehyde functionality of the molecule provides a reactive handle for a variety of carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain, which can then be induced to cyclize with the piperidine ring or with other appended functionalities to generate intricate polycyclic systems that mirror the core structures of various alkaloids. For instance, reductive amination of the aldehyde can introduce a new amino group, which can then participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems, reminiscent of lupine or quinolizidine (B1214090) alkaloids.
Furthermore, the benzyl (B1604629) group on the piperidine nitrogen serves as a readily cleavable protecting group. This allows for late-stage functionalization of the piperidine nitrogen, enabling the introduction of further diversity and complexity into the final alkaloid-inspired molecules. The strategic use of this compound allows chemists to rapidly assemble complex molecular architectures from a relatively simple starting material, accelerating the discovery of new bioactive compounds. nih.gov
Intermediate in the Construction of Diverse Heterocyclic Compounds
The reactivity of the aldehyde group in this compound makes it a valuable intermediate for the synthesis of a wide array of heterocyclic compounds beyond those directly inspired by alkaloids. beilstein-journals.org Heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. beilstein-journals.org
The aldehyde can participate in a variety of classical and modern synthetic transformations to construct new rings. For example, condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, or ureas, can lead to the formation of five- or six-membered heterocyclic rings attached to the piperidine core. The specific nature of the resulting heterocycle is determined by the choice of the reaction partner.
Moreover, the aldehyde can be a key participant in cycloaddition reactions. For instance, after conversion to a suitable diene or dienophile, it can undergo Diels-Alder reactions to form new six-membered rings. Similarly, it can be utilized in 1,3-dipolar cycloadditions to generate five-membered heterocycles. The benzyl-protected piperidine moiety often influences the stereochemical outcome of these reactions, providing a degree of control over the three-dimensional structure of the final product. The synthesis of novel piperidine-derived thiosemicarbazones, for example, highlights the utility of piperidine-containing aldehydes in generating new heterocyclic structures with potential biological activity. nih.gov
Application in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. mdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. This compound is an excellent substrate for such reactions.
In cascade sequences, the aldehyde functionality can initiate a series of intramolecular transformations. For example, an initial reaction at the aldehyde can trigger a subsequent cyclization onto the piperidine ring or a substituent, leading to the rapid construction of complex polycyclic systems. mdpi.com
In the realm of multicomponent reactions, this compound can serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. nih.govnih.gov These reactions bring together three or more starting materials in a one-pot fashion to generate highly complex and diverse molecular scaffolds. The incorporation of the this compound fragment into the products of these reactions introduces the valuable piperidine motif, which is known to be a privileged scaffold in medicinal chemistry. The ability to generate a library of complex molecules from a single, versatile building block through MCRs is a powerful tool in drug discovery. nih.govresearchgate.net
Contributions to Libraries of Structurally Diverse Compounds
The generation of libraries of structurally diverse compounds is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries are screened against biological targets to identify new lead compounds for drug development. The properties of this compound make it an ideal building block for the construction of such libraries.
Its ability to participate in a wide range of chemical reactions, as detailed in the previous sections, allows for the generation of a large number of distinct products from a single precursor. By systematically varying the reaction partners and conditions, chemists can rapidly produce a library of compounds with diverse structural features. This approach, often referred to as diversity-oriented synthesis (DOS), aims to populate chemical space with novel and diverse molecular architectures. nih.gov
The use of this compound in automated or high-throughput synthesis platforms can further accelerate the generation of compound libraries. The resulting libraries, enriched with the piperidine scaffold, are of particular interest for screening against central nervous system targets, given the prevalence of this motif in neuroactive drugs. The creation of such focused libraries increases the probability of identifying compounds with desired biological activities.
Below is a table summarizing the types of transformations and potential reaction partners for this compound in the generation of diverse compound libraries.
| Reaction Type | Reagent/Reaction Partner Examples | Resulting Structural Motif |
| Reductive Amination | Primary/Secondary Amines, Ammonia | Substituted Amines |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes |
| Aldol (B89426) Condensation | Ketones, Aldehydes | α,β-Unsaturated Carbonyls |
| Pictet-Spengler Reaction | Tryptamine Derivatives | β-Carbolines |
| Multicomponent Reactions | Amines, Isocyanides, Carboxylic Acids (Ugi) | α-Acylamino Amides |
Advanced Analytical and Spectroscopic Characterization Techniques in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-(1-Benzylpiperidin-2-YL)acetaldehyde, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would confirm connectivity and stereochemical relationships.
The key structural features of the molecule are the N-benzyl group, the 2-substituted piperidine (B6355638) ring, and the acetaldehyde (B116499) side chain. The presence of a chiral center at the C2 position of the piperidine ring renders adjacent protons (e.g., the two protons of the benzylic CH₂ group and the two protons of the acetaldehyde CH₂ group) diastereotopic, meaning they are chemically non-equivalent and should exhibit distinct signals and couplings.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct regions for aromatic, aldehydic, and aliphatic protons.
Aromatic Protons: The five protons of the phenyl ring on the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm.
Aldehyde Proton: The aldehydic proton (-CHO) is highly deshielded and would present a characteristic triplet signal around δ 9.7 ppm, with a small coupling constant (J ≈ 2-3 Hz) to the adjacent CH₂ group. spectrabase.com
Benzylic Protons: The two diastereotopic protons of the benzylic methylene (B1212753) group (N-CH₂-Ph) are expected to appear as two distinct doublets (an AB quartet) near δ 3.5 ppm due to geminal coupling. rsc.org
Piperidine and Acetaldehyde Protons: The protons on the piperidine ring and the acetaldehyde side chain would resonate in the aliphatic region (δ 1.5-3.0 ppm). The H2 proton would be a multiplet coupled to the adjacent protons on C3 and the acetaldehyde side chain. The protons of the CH₂ group in the acetaldehyde side chain are also diastereotopic and would likely appear as a complex multiplet.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, confirming the number of unique carbon environments.
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the highly deshielded region of δ 200-205 ppm. hmdb.ca
Aromatic Carbons: The carbons of the phenyl ring would appear between δ 127-138 ppm, with the ipso-carbon (the one attached to the methylene group) being the least intense. rsc.org
Piperidine and Benzyl Carbons: The benzylic carbon (N-CH₂-Ph) is anticipated around δ 63-64 ppm. rsc.org The piperidine ring carbons (C2, C3, C4, C5, C6) and the acetaldehyde methylene carbon would resonate in the range of δ 24-60 ppm.
Conformational Analysis: The piperidine ring is expected to adopt a stable chair conformation. Due to steric considerations, the bulky 1-benzyl and 2-acetaldehyde groups would preferentially occupy equatorial positions to minimize steric strain. nih.govnih.gov The exact conformation could be confirmed by Nuclear Overhauser Effect (NOE) experiments and by analyzing the coupling constants of the ring protons.
Predicted NMR Data Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CHO | ~9.7 (t) | ~202 |
| Phenyl-H | 7.2-7.4 (m) | 127-129 (ortho, meta, para) |
| Phenyl-C (ipso) | - | ~138 |
| N-CH₂-Ph | ~3.5 (AB quartet) | ~63 |
| -CH₂-CHO | ~2.5-2.7 (m) | ~49 |
| Piperidine H2 | ~2.8-3.0 (m) | ~58 |
| Piperidine H6 | ~2.2-2.9 (m) | ~54 |
| Piperidine H3, H4, H5 | 1.5-1.9 (m) | ~24-26 |
Mass Spectrometry (MS) for Molecular Weight Determination, Fragmentation Pathway Analysis, and Reaction Monitoring
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₄H₁₉NO, Molecular Weight: 217.31 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation.
The molecular ion peak (M⁺) at m/z 217 would be expected. The fragmentation is likely to be dominated by cleavages at bonds alpha to the nitrogen atom and the carbonyl group, as these are points of relative instability.
Key Fragmentation Pathways:
Alpha-Cleavage at Nitrogen: The most characteristic fragmentation for N-benzyl derivatives is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium (B1234903) cation at m/z 91 . This is often the base peak in the spectrum of benzylamines. nih.gov
Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage alpha to the nitrogen. Loss of the acetaldehyde side chain could lead to an N-benzylpiperidine fragment ion. Subsequent fragmentation of the piperidine ring itself would produce a series of smaller ions.
Aldehyde Group Fragmentation: Cleavage of bonds next to the carbonyl group is also common. This could involve the loss of a hydrogen radical (M-1, m/z 216) or the entire formyl group (M-29, m/z 188). libretexts.org The fragment at m/z 188 would correspond to the [1-benzyl-2-methylpiperidine]⁺ radical cation.
Predicted Key Mass Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 217 | [M]⁺ | Molecular Ion |
| 216 | [M-H]⁺ | Loss of aldehydic hydrogen |
| 188 | [M-CHO]⁺ | Loss of formyl radical |
| 126 | [C₈H₁₆N]⁺ | Cleavage of benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemistry (if crystalline form is obtained)
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique would be contingent upon the successful growth of a single crystal of this compound of sufficient quality.
Should a crystal structure be obtained, it would provide unambiguous confirmation of:
Connectivity: The precise bonding arrangement of all atoms.
Conformation: The exact solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the torsion angles defining the orientation of the benzyl and acetaldehyde substituents. researchgate.net It is highly probable that the piperidine ring would adopt a chair conformation. nih.gov
Stereochemistry: The relative stereochemistry at the C2 chiral center would be definitively established.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.
As of now, there is no publicly available crystal structure for this compound. Research on similarly 2-substituted piperidines and piperazines often shows a preference for the substituent to be in an equatorial position to minimize 1,3-diaxial interactions, a conformation that would be expected for the acetaldehyde group in this compound. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the spectra would be dominated by absorptions from the aldehyde, the aromatic ring, and the saturated piperidine ring.
Characteristic Vibrational Frequencies:
Aldehyde Group: This group gives rise to two very characteristic peaks. A strong C=O stretching absorption is expected around 1725 cm⁻¹. researchgate.netlibretexts.org Additionally, two weaker C-H stretching bands for the aldehyde proton typically appear around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org
Aromatic Benzyl Group: The phenyl ring would show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net
Aliphatic C-H Bonds: Strong absorptions from the C-H stretching of the piperidine ring and the two CH₂ groups would be observed in the 2800-3000 cm⁻¹ range. theaic.org
C-N Bond: The C-N stretching vibration of the tertiary amine is typically weaker and appears in the 1000-1250 cm⁻¹ region.
Predicted Key Vibrational Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H stretch | Aromatic (Phenyl) |
| 2850-2960 | C-H stretch | Aliphatic (Piperidine, CH₂) |
| ~2820, ~2720 | C-H stretch | Aldehyde (-CHO) |
| ~1725 | C=O stretch (strong) | Aldehyde (-CHO) |
| 1450-1600 | C=C stretch | Aromatic (Phenyl) |
| ~1450 | CH₂ scissoring | Aliphatic (Piperidine, CH₂) |
| 1000-1250 | C-N stretch | Tertiary Amine |
Theoretical and Computational Chemistry Investigations of 2 1 Benzylpiperidin 2 Yl Acetaldehyde
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure of a molecule. researchgate.net For 2-(1-Benzylpiperidin-2-YL)acetaldehyde, these calculations would map the electron density distribution, revealing the most electron-rich and electron-deficient areas.
This analysis allows for the calculation of key molecular properties:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack.
Reactivity Descriptors: From the orbital energies, various reactivity indices can be calculated, such as chemical hardness, softness, and electronegativity, which help in predicting how the molecule will interact with other chemical species. researchgate.net
While no specific data exists for this compound, a hypothetical DFT study could yield data similar to that shown in the illustrative table below.
Table 1: Hypothetical Quantum Mechanical Properties for this compound (Illustrative Example)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.8 D | Molecular polarity |
Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the trajectories of its atoms based on a force field.
Key insights from MD simulations would include:
Conformational Flexibility: The piperidine (B6355638) ring and the benzyl (B1604629) group are flexible. MD simulations can explore the potential conformations (e.g., chair, boat, twist-boat for the piperidine ring) and the orientation of the benzyl and acetaldehyde (B116499) substituents. This is crucial for understanding how the molecule's shape influences its interactions.
Solvent Interactions: Simulations can reveal how the molecule interacts with its environment, for instance, by forming hydrogen bonds between the acetaldehyde oxygen and water molecules.
Dynamic Behavior: MD can capture time-dependent phenomena, such as rotational motions or conformational transitions, which are often difficult to observe experimentally. nih.gov Research on other molecular systems has shown that MD simulations can correctly interpret dynamic processes observed in techniques like NMR spectroscopy. nih.gov
Molecular Docking Studies for Exploring Hypothetical Binding Modes in Research Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.govnih.gov This method is instrumental in drug discovery and molecular biology for generating hypotheses about how a ligand might interact with a biological target. nih.gov
For this compound, a hypothetical docking study would involve:
Selecting a research target protein.
Placing the 3D structure of the compound into the protein's binding site.
Using a scoring function to evaluate and rank different binding poses based on their predicted interaction energy.
The results would highlight potential key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking between the benzyl group and aromatic amino acid residues in the target. For instance, studies on similar N-benzylpiperidine motifs show interactions with key amino acids like glutamate (B1630785) through salt bridges or hydrophobic contacts. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Description |
|---|---|
| Binding Affinity (Score) | A calculated value (e.g., in kcal/mol) predicting the strength of the binding interaction. |
| Key Interacting Residues | A list of amino acids in the target's binding site that form significant contacts (e.g., TYR 150, GLU 172). |
Note: This table illustrates the type of data produced in a docking study. It is not based on actual research involving this compound.
Prediction and Interpretation of Spectroscopic Properties from First Principles
Computational methods can predict spectroscopic data, such as NMR and IR spectra, from the molecule's calculated electronic structure. This is highly valuable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (¹H and ¹³C) for a given molecular geometry. By comparing the predicted spectrum with the experimental one, researchers can confirm the proposed structure. For complex molecules, this can help assign specific peaks to specific atoms.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by simulating the vibrational frequencies of the molecule's chemical bonds. The predicted frequencies correspond to absorption peaks in an experimental IR spectrum, which can help identify the presence of specific functional groups (e.g., the C=O stretch of the acetaldehyde group).
The combination of MD simulations and QM calculations can be particularly powerful, as seen in studies of other molecules where simulations of molecular motion help explain the features of solid-state NMR spectra. nih.gov
Emerging Academic Research Avenues and Future Perspectives for 2 1 Benzylpiperidin 2 Yl Acetaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted piperidines is a significant focus in organic chemistry. ajchem-a.com For a compound like 2-(1-Benzylpiperidin-2-YL)acetaldehyde, future research will likely concentrate on developing more efficient, stereoselective, and environmentally benign synthetic routes, moving beyond classical methods. capes.gov.brnih.govmdpi.com
Catalytic C-H Functionalization: A promising avenue is the direct functionalization of the piperidine (B6355638) ring at the C2 position through rhodium-catalyzed C-H insertion reactions. nih.gov This approach can introduce the acetaldehyde (B116499) moiety or a precursor with high regioselectivity. The choice of catalyst and nitrogen-protecting group is crucial for controlling the site selectivity of the functionalization. nih.gov For instance, using N-Boc or N-brosyl-piperidine with specific rhodium catalysts has been shown to effectively generate 2-substituted analogues. nih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles. capes.gov.brnih.govmdpi.comrasayanjournal.co.in Future syntheses of this compound could employ:
Water as a solvent: Performing reactions in water can prevent the racemization of enantioenriched substrates and reduce the use of volatile organic compounds. nih.gov
Biocatalysis: The use of enzymes for C-H oxidation can introduce functionality to the piperidine ring with high selectivity under mild conditions, offering a sustainable alternative to traditional chemical oxidants. news-medical.netmedhealthreview.com
Solvent-free reactions: Mechanochemical methods, such as ball milling, can offer clean and efficient reactions with simplified workup procedures. rasayanjournal.co.in
Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the diastereoselective α-amino C-H arylation of complex piperidine derivatives. nih.gov This methodology could be adapted to introduce the acetaldehyde precursor at the C2 position with high stereocontrol.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic C-H Functionalization | Rhodium-catalyzed C-H insertion. nih.gov | High regioselectivity at the C2 position; potential for stereocontrol. |
| Green Chemistry | Use of water as a solvent, biocatalysis, solvent-free conditions. nih.govrasayanjournal.co.innews-medical.netmedhealthreview.com | Reduced environmental impact, improved safety, potential for high selectivity. |
| Photoredox Catalysis | Visible light-mediated reactions. nih.gov | Mild reaction conditions, high diastereoselectivity for complex substrates. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The unique combination of a benzyl-protected amine and a reactive aldehyde group in this compound opens the door to exploring novel chemical transformations.
Aldehyde Group Manipulations: The aldehyde functionality is a versatile handle for various transformations. researchgate.net Beyond standard condensation and oxidation/reduction reactions, future research could explore:
Organocatalytic reactions: The aldehyde can participate in a range of organocatalytic reactions to form new C-C bonds with high enantioselectivity.
Condensation with binucleophiles: Reaction with β-amino alcohols can lead to the formation of oxazolidine (B1195125) rings, which can serve as chiral auxiliaries or have applications in drug delivery. nih.gov
Radical reactions: Intramolecular cyclization of the aldehyde with other functional groups on the piperidine ring could be initiated by radical-mediated processes. nih.gov
Piperidine Ring-Opening Reactions: While often considered a stable scaffold, the piperidine ring can undergo cleavage under specific conditions. Photooxidation using a photosensitizer can induce oxidative cleavage of the piperidine ring to yield acyclic aminoaldehydes. researchgate.net Investigating such reactions for this compound could lead to novel synthetic intermediates.
Catalytic Functionalization of the Benzyl (B1604629) Group: While the focus is often on the piperidine ring, the benzyl group itself can be a site for functionalization through catalytic methods, allowing for further diversification of the molecule's structure.
| Transformation Type | Reagent/Condition | Potential Outcome |
| Organocatalytic Aldehyde Addition | Chiral amines, prolinol ethers | Enantioselective C-C bond formation |
| Oxazolidine Formation | β-amino alcohols nih.gov | Formation of a new heterocyclic ring |
| Ring-Opening Photooxidation | Methylene (B1212753) Blue, visible light researchgate.net | Generation of acyclic aminoaldehydes |
Design and Synthesis of Structurally Diverse Derivatives for Chemical Biology Studies
The piperidine moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties. nih.govajchem-a.com The structural features of this compound make it an excellent starting point for generating diverse derivatives for chemical biology investigations.
Derivatization via the Aldehyde: The aldehyde group can be readily converted into a variety of functional groups to probe structure-activity relationships. For example, reductive amination can be used to introduce a wide range of amine-containing fragments, while Wittig-type reactions can generate various alkenes.
Modification of the Piperidine Ring: The piperidine ring itself can be further functionalized. For instance, the introduction of hydroxyl groups or other substituents at different positions can significantly impact biological activity. ajchem-a.com
N-Debenzylation and Re-functionalization: Cleavage of the N-benzyl group would provide a secondary amine, which can then be acylated, alkylated, or arylated to generate a library of N-substituted piperidine derivatives. nih.gov This approach has been used to synthesize inhibitors of steroid-5-alpha-reductase. nih.gov
Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the molecule would enable its use in "click chemistry" reactions for conjugation to other molecules, such as biotin (B1667282) or fluorescent probes, for use in chemical biology studies. researchgate.net
| Derivative Class | Synthetic Strategy | Potential Biological Application |
| Amine Derivatives | Reductive amination of the aldehyde | Probing interactions with biological targets |
| N-Substituted Piperidines | N-debenzylation followed by acylation/alkylation nih.gov | Enzyme inhibitors, receptor antagonists nih.govnih.gov |
| Bioconjugates | Introduction of a "click" handle researchgate.net | Target identification and validation studies |
Potential as a Modular Component for High-Throughput Synthesis and Screening Libraries
The modular nature of this compound makes it an attractive building block for the high-throughput synthesis of compound libraries for drug discovery and chemical biology. nih.govyoutube.com
Modular Synthesis: The compound can be seen as a "chassis" onto which different "modules" can be attached. For example, a library of compounds could be generated by reacting the aldehyde with a diverse set of amines, hydrazines, or hydroxylamines in a parallel synthesis format.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of derivatives of this compound. youtube.comyoutube.com This allows for the efficient exploration of chemical space and the rapid identification of compounds with desired properties.
Library Synthesis for Drug Discovery: The creation of large libraries of piperidine-based compounds is a common strategy in the pharmaceutical industry. youtube.com The versatility of this compound would allow for the generation of libraries with a high degree of structural diversity, increasing the probability of identifying hits in biological screens. nih.gov A modular approach to synthesizing trisubstituted chiral piperidines has been reported, highlighting the feasibility of this strategy. nih.gov
| HTS Application | Methodology | Advantage for this compound |
| Parallel Synthesis | Multi-well plate reactions | Rapid generation of a library of derivatives |
| Reaction Optimization | High-Throughput Experimentation (HTE) youtube.comyoutube.com | Efficient identification of optimal reaction conditions |
| Fragment-Based Drug Discovery | Use as a core scaffold | Exploration of chemical space around a privileged core |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(1-benzylpiperidin-2-yl)acetaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of structurally related acetaldehyde derivatives often employs oxidation of alcohol precursors. For example, 2-(2-bromophenyl)acetaldehyde was synthesized using Dess-Martin periodinane (DMP) in dichloromethane with NaHCO₃ as a base . For this compound, analogous protocols could be adapted, starting from 2-(1-benzylpiperidin-2-yl)ethanol. Optimization may involve varying stoichiometric ratios (e.g., 1.2 equiv DMP) and reaction duration. Monitoring via TLC or HPLC is critical to track aldehyde formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde .
Q. Which analytical techniques are most robust for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the aldehyde proton (~9–10 ppm) and benzylpiperidine backbone (aromatic protons at ~7 ppm, piperidine methylene groups at ~2–4 ppm). Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for analogous aldehydes) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₄H₁₇NO via [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde functional group .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Standardized Conditions : Ensure NMR spectra are acquired under identical conditions (solvent, temperature, concentration). For example, discrepancies in aldehyde proton shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆).
- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ACD/Labs. Cross-reference with the NIST database for analogous compounds .
- Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo to enable peer validation .
Q. What experimental approaches are effective for assessing the pH-dependent stability of this compound?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hours).
- Mechanistic Insight : Under acidic conditions, acetaldehydes may undergo hydration or polymerization. Under basic conditions, aldol condensation is possible. Use LC-MS to identify degradation byproducts .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .
Q. How can the interaction of this compound with neurological targets (e.g., opioid receptors) be systematically evaluated?
- Methodological Answer :
- In Vitro Binding Assays : Use radioligand displacement assays (e.g., [³H]-naloxone for μ-opioid receptors). Determine IC₅₀ values and compare with known ligands.
- Molecular Docking : Model the compound’s binding affinity using software like AutoDock Vina. Focus on the benzylpiperidine moiety’s role in receptor interaction.
- Functional Studies : Assess cAMP inhibition in HEK293 cells expressing opioid receptors to evaluate agonism/antagonism .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Controlled Replication : Repeat reactions under standardized conditions (solvent, temperature, catalyst). For example, discrepancies in Grignard reactivity may arise from trace moisture.
- Side-Reaction Identification : Use GC-MS or in-situ IR to detect intermediates (e.g., hemiacetals).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (proline derivatives) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
